3,4,5-Triiodobenzoic acid

Description

Contextualization within Halogenated Benzoic Acids and Derivatives

Structural Classification and Nomenclature

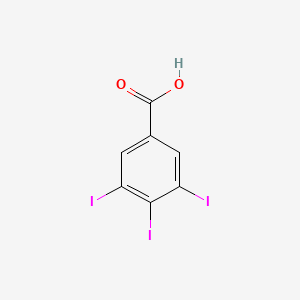

3,4,5-Triiodobenzoic acid is a derivative of benzoic acid, a simple aromatic carboxylic acid. solubilityofthings.com It falls under the category of halogenated benzoic acids, specifically, it is a polyiodinated compound. Its structure consists of a benzene (B151609) ring substituted with a carboxyl group (-COOH) and three iodine atoms at positions 3, 4, and 5 of the ring. solubilityofthings.com The IUPAC name for this compound is this compound. matrix-fine-chemicals.com The presence of the bulky iodine atoms and the polar carboxylic acid group significantly influences its chemical and physical properties, such as solubility and reactivity. solubilityofthings.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C7H3I3O2 |

| Molecular Weight | 499.81 g/mol |

| Melting Point | 293 °C chemicalbook.com |

| Boiling Point | 416 °C chemicalbook.com |

| Appearance | Almost white to light gray powder chemicalbook.com |

| CAS Number | 2338-20-7 chemicalbook.com |

Derivatization Potential and Structural Modifications

The structure of this compound allows for various derivatizations and structural modifications, making it a versatile building block in organic synthesis. The carboxylic acid group can be converted into esters, amides, and acid chlorides, while the aromatic ring can undergo further substitution reactions, although the presence of three iodine atoms can sterically hinder some reactions. chemrxiv.org For instance, derivatives have been synthesized by modifying the carboxyl group or by introducing other functional groups to the aromatic ring, leading to compounds with specific properties for various applications, including the development of roentgenographic contrast media. google.com

Historical Perspective of this compound in Scientific Inquiry

The scientific inquiry into triiodobenzoic acid and its derivatives has a notable history, particularly in the field of plant physiology and later in the development of chemical agents. In the mid-20th century, research by Arthur Galston on 2,3,5-triiodobenzoic acid (TIBA), an isomer of this compound, revealed its effects on plant growth and flowering. asu.eduvanderbilt.edu Galston discovered that at low concentrations, TIBA could promote flowering in soybeans, but at higher concentrations, it acted as a defoliant. asu.edusciwri.club This discovery inadvertently contributed to the military's investigation into defoliants, which eventually led to the development of herbicides used in warfare. asu.eduvanderbilt.edu This historical context underscores the dual-use potential of scientific discoveries and the ethical responsibilities of researchers. sciwri.club

Significance of Polyiodinated Aromatic Compounds in Advanced Materials and Chemical Synthesis

Polyiodinated aromatic compounds, including this compound and its derivatives, are of significant interest in the fields of advanced materials and chemical synthesis. The presence of multiple iodine atoms imparts unique properties to these molecules.

In advanced materials , these compounds are utilized for their high density and X-ray absorbing properties. This has led to their use in the development of radiopaque materials, which are visible in X-ray imaging. For example, derivatives of triiodobenzoic acid are key components in some X-ray contrast media used in medical diagnostics. google.comnih.gov Furthermore, the incorporation of such compounds into polymers can enhance their thermal stability and flame retardancy.

In chemical synthesis , polyiodinated aromatic compounds serve as important intermediates. The carbon-iodine bond is relatively weak and can be readily cleaved or participate in various coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. olemiss.edu This reactivity allows for the construction of complex molecular architectures. For instance, iodinated benzoic acids are used as building blocks for synthesizing pharmaceuticals and other biologically active molecules. olemiss.edu The ability to regioselectively introduce iodine atoms onto an aromatic ring is a critical aspect of modern organic synthesis, enabling the targeted creation of novel compounds with desired functionalities. olemiss.edu

Propriétés

IUPAC Name |

3,4,5-triiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3I3O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBKDZNMPMBJAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)I)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3I3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90177932 | |

| Record name | Benzoic acid, 3,4,5-triiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2338-20-7 | |

| Record name | 3,4,5-Triiodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2338-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3,4,5-triiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2338-20-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,4,5-triiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-triiodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations Involving 3,4,5 Triiodobenzoic Acid

Novel Synthetic Routes and Enhanced Production Techniques

The synthesis of 3,4,5-triiodobenzoic acid and its derivatives has evolved from classical iodination methods to more sophisticated strategies that offer greater control, efficiency, and purity. These advanced methodologies are crucial for producing high-grade materials required for various chemical applications.

Modern synthetic chemistry has seen the development of advanced catalytic systems for the iodination of aromatic compounds, including benzoic acid derivatives. Transition metal catalysis, in particular, offers a pathway for direct C-H bond functionalization, which is a highly atom-economical approach. d-nb.info Iridium (Ir) and Palladium (Pd) based catalysts have been at the forefront of this research.

For instance, Iridium(III) complexes have been shown to be effective for the ortho-iodination of benzoic acids under mild conditions. acs.orgresearchgate.net These reactions utilize the carboxylic acid moiety as a directing group, guiding the catalyst to activate the C-H bonds at the adjacent ortho positions. acs.org While this selectivity is specific to the ortho position, the underlying principle of catalyst-directed C-H activation represents a significant leap forward from traditional methods that often yield mixtures of isomers. d-nb.info Similarly, Pd(II)-catalyzed ortho-iodination of benzoic acids has been developed, sometimes using aqueous media, which aligns with the principles of green chemistry. researchgate.netresearchgate.net

These catalytic systems offer several advantages:

High Selectivity: The directing group effect leads to high regioselectivity, minimizing the formation of unwanted isomers. d-nb.infoacs.org

Mild Conditions: Many of these catalytic reactions can be performed at room temperature and are tolerant of air and moisture, simplifying the experimental setup. d-nb.inforesearchgate.net

Functional Group Tolerance: Catalytic methods often exhibit broad functional group tolerance, allowing for the late-stage iodination of complex molecules. acs.org

| Catalyst System | Directing Group | Position Selectivity | Key Advantage |

| Iridium (Ir) Complexes | Carboxylic Acid | Ortho | Mild reaction conditions, additive-free. acs.orgresearchgate.net |

| Palladium (Pd) Complexes | Carboxylic Acid | Ortho | Can be performed in aqueous media. researchgate.net |

Achieving high purity and yield is paramount in chemical synthesis. Optimization of reaction conditions for the iodination of benzoic acid derivatives involves careful selection of solvents, reagents, and temperature. In modern catalytic C-H iodination, the choice of solvent can be critical. For example, the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to be crucial for the success of certain iridium-catalyzed iodinations of benzoic acids, enabling the reaction to proceed efficiently without the need for bases or other additives. researchgate.netdiva-portal.org

In more traditional iodination routes, such as those used in the production of related X-ray contrast media precursors, reaction parameters are meticulously controlled. The gradual introduction of the benzoic acid substrate into an aqueous acid system containing a stabilized excess of an iodinating agent like iodine chloride (ICl) can produce triiodinated products with very low concentrations of contaminating di-iodinated materials. google.com Temperature control is also vital; operating at temperatures between 80°C and 95°C can ensure the reaction proceeds efficiently while minimizing side reactions. google.com

Direct C-H iodination is a powerful strategy that avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. d-nb.info The carboxylic acid group is an effective directing group for transition-metal-catalyzed C-H activation, enabling the selective introduction of iodine atoms onto the aromatic ring. researchgate.net Both palladium and iridium catalysts have been successfully employed for the direct ortho-iodination of a wide array of benzoic acids. d-nb.infoacs.orgresearchgate.net These methods are highly advantageous as they use abundant and commercially available benzoic acids as substrates, avoiding the need for protecting groups. d-nb.info The mechanism typically involves the coordination of the carboxylate to the metal center, followed by a cyclometalation step that selectively activates an ortho C-H bond, leading to the formation of a metallacycle intermediate which then reacts with an iodine source. researchgate.net

Oxidative iodination provides an effective means of generating a more electrophilic iodine species in situ, which can then iodinate the aromatic ring. This method typically uses a benign iodine source, such as elemental iodine (I₂) or potassium iodide (KI), in the presence of a strong oxidizing agent. chem-soc.sigoogle.com

Hydrogen peroxide (H₂O₂) is considered a "green" oxidant because its primary byproduct is water. chem-soc.si Protocols using an I₂/H₂O₂ system have been developed for the efficient iodination of various activated aromatic compounds. chem-soc.si A similar approach is detailed in the synthesis of 3,5-diamino-2,4,6-triiodobenzoic acid, a key intermediate for diatrizoic acid. patsnap.com In this process, 3,5-diaminobenzoic acid is reacted with potassium iodide and hydrogen peroxide in an acidic solvent environment to achieve tri-iodination. patsnap.com Other oxidizing agents like iodic acid (HIO₃) can also be used in conjunction with molecular iodine to effectively iodinate activated aromatic rings. google.comnih.gov

Table: Components in Oxidative Iodination Protocols

| Iodine Source | Oxidizing Agent | Substrate Example | Reference |

|---|---|---|---|

| Potassium Iodide (KI) | Hydrogen Peroxide (H₂O₂) | 3,5-Diaminobenzoic acid | patsnap.com |

| Elemental Iodine (I₂) | Hydrogen Peroxide (H₂O₂) | Methoxy-substituted benzenes | chem-soc.si |

| Elemental Iodine (I₂) | Iodic Acid (HIO₃) | Deactivated arenes | nih.gov |

Functionalization and Derivatization Strategies

The carboxylic acid group of this compound is a versatile functional handle that allows for a wide range of chemical transformations, most notably the formation of esters and amides. These derivatives are important in various fields of chemical research.

Esterification is the reaction of a carboxylic acid with an alcohol to form an ester. chemguide.co.uk This reaction is typically performed by heating the two components with an acid catalyst, such as concentrated sulfuric acid, in a process known as Fischer esterification. chemguide.co.uklibretexts.org An alternative and often higher-yielding method involves converting the carboxylic acid to a more reactive derivative, such as an acyl chloride. For example, this compound can be converted to 3,4,5-triiodobenzoyl chloride, which then readily reacts with various phenols to produce the corresponding phenol (B47542) esters in high yield. acs.orgacs.org

Amidation involves the reaction of a carboxylic acid with an amine to form an amide bond. lookchemmall.com Direct reaction requires very high temperatures, so the carboxylic acid is typically activated first. rsc.org A vast number of modern coupling reagents have been developed to facilitate this transformation under mild conditions. luxembourg-bio.com These reagents, such as carbodiimides (e.g., EDC) or phosphonium (B103445) salts, react with the carboxylic acid to form a highly reactive intermediate in situ. lookchemmall.comluxembourg-bio.com This activated species is then susceptible to nucleophilic attack by an amine to form the desired amide. The choice of coupling reagent and reaction conditions is crucial for achieving high yields, especially when working with complex or sterically hindered substrates. rsc.orgluxembourg-bio.com

| Transformation | Reagents | Product | Key Feature |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Alkyl Ester | Classic reversible method. chemguide.co.uk |

| Esterification | 1. Thionyl Chloride2. Phenol | Phenyl Ester | High-yielding via acyl chloride intermediate. acs.org |

| Amidation | Amine, Coupling Reagent (e.g., EDC, TPTU, COMU) | Amide | Mild conditions, high functional group tolerance. lookchemmall.comluxembourg-bio.com |

N-alkylation of Triiodobenzoic Acid Derivatives

N-alkylation of derivatives of this compound, particularly its amides, is a crucial transformation for the synthesis of more complex molecules, including active pharmaceutical ingredients. The introduction of alkyl groups on the nitrogen atoms of the amide functionalities can significantly alter the physicochemical properties of the parent compound.

The N-alkylation of closely related triiodinated aromatic amides is typically achieved through nucleophilic substitution reactions. In these reactions, the amide nitrogen acts as a nucleophile, attacking an electrophilic alkylating agent, such as an alkyl halide or sulfate. The reactivity of the amide nitrogen is influenced by the electron-withdrawing nature of the tri-iodinated benzene (B151609) ring.

A common strategy involves the deprotonation of the amide with a suitable base to enhance its nucleophilicity, followed by the reaction with the alkylating agent. The choice of base and solvent is critical to ensure high yields and minimize side reactions. Common bases used include alkali metal hydroxides or alkoxides. The reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) or in an aqueous medium.

For instance, in the synthesis of certain X-ray contrast media, N-alkylation is a key step. The process can involve the reaction of a diacetamido-triiodobenzoyl derivative with an alkylating agent in the presence of a base. The reaction conditions, such as temperature and stoichiometry, are carefully controlled to achieve the desired degree of alkylation and prevent O-alkylation of the carboxylic acid group if it is not protected.

| Parameter | Typical Conditions |

|---|---|

| Substrate | Amide derivative of this compound |

| Alkylating Agent | Alkyl halides (e.g., methyl iodide, ethyl bromide), Alkyl sulfates (e.g., dimethyl sulfate) |

| Base | Sodium hydroxide, Potassium hydroxide, Sodium methoxide |

| Solvent | Dimethylformamide (DMF), Water, Alcohols |

| Temperature | Room temperature to elevated temperatures (e.g., 50-100 °C) |

Synthesis of Iodine-Containing Vinylic Monomers

This compound serves as a valuable precursor for the synthesis of iodine-containing vinylic monomers. These monomers are of significant interest in materials science, particularly for the development of radiopaque polymers used in medical devices and dental composites. uspto.gov The high iodine content of the triiodobenzoyl moiety imparts X-ray visibility to the resulting polymers.

A common method for the synthesis of such monomers involves the esterification of this compound or its more reactive acyl chloride derivative with a hydroxyl-functionalized vinyl monomer. A prominent example of a hydroxyl-functionalized vinyl monomer used for this purpose is 2-hydroxyethyl methacrylate (B99206) (HEMA).

The reaction typically proceeds by converting this compound to its acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3,4,5-triiodobenzoyl chloride is then reacted with HEMA in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid by-product. This esterification reaction yields the desired vinylic monomer, 2-(methacryloyloxy)ethyl 3,4,5-triiodobenzoate.

The vinylic group of the resulting monomer can then undergo polymerization, typically via free-radical polymerization, to form a polymer with pendant tri-iodophenyl groups. These polymers exhibit significant radiopacity, making them suitable for applications where visualization under X-ray is required.

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1. Acyl Chloride Formation | This compound | Thionyl chloride (SOCl₂) or Oxalyl chloride | 3,4,5-Triiodobenzoyl chloride |

| 2. Esterification | 3,4,5-Triiodobenzoyl chloride, 2-Hydroxyethyl methacrylate (HEMA) | Triethylamine or Pyridine | 2-(Methacryloyloxy)ethyl 3,4,5-triiodobenzoate |

Catalytic Applications in Organic Synthesis

The three iodine atoms on the benzene ring of this compound and its derivatives are susceptible to a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Carbonylation Reactions: Palladium-catalyzed carbonylation reactions of aryl iodides are a well-established method for the synthesis of carboxylic acid derivatives, such as esters, amides, and ketones. researchgate.netrsc.org In the context of this compound derivatives, the aryl-iodine bonds can be selectively carbonylated in the presence of carbon monoxide and a suitable nucleophile. For example, the reaction of a 3,4,5-triiodobenzoyl derivative with an alcohol in the presence of a palladium catalyst and a base would yield the corresponding ester. The regioselectivity of the carbonylation can often be controlled by the reaction conditions and the nature of the substituents on the aromatic ring.

Cyclization Reactions: Intramolecular palladium-catalyzed reactions of appropriately substituted this compound derivatives can lead to the formation of various heterocyclic and polycyclic systems. For instance, a derivative containing a suitably positioned nucleophile, such as an amine or an alcohol, could undergo an intramolecular Heck reaction or Buchwald-Hartwig amination to form a new ring. These cyclization reactions are highly valuable in the synthesis of complex natural products and pharmaceutical agents.

Common palladium-catalyzed reactions applicable to this compound derivatives include:

Heck Reaction: The coupling of the aryl iodide with an alkene to form a substituted alkene. wikipedia.org

Sonogashira Coupling: The reaction with a terminal alkyne to produce an aryl-alkyne. wikipedia.org

Suzuki Coupling: The cross-coupling with an organoboron compound.

Buchwald-Hartwig Amination: The formation of a carbon-nitrogen bond by reacting with an amine.

The reactivity of the three iodine atoms can potentially be differentiated based on their electronic and steric environment, allowing for sequential and site-selective functionalization.

This compound and its derivatives are crucial building blocks in the synthesis of a specific class of active pharmaceutical ingredients (APIs), namely iodinated X-ray contrast media. rsc.org These agents are administered to patients to enhance the visibility of internal body structures during medical imaging procedures like computed tomography (CT) scans. The high atomic number of iodine atoms effectively attenuates X-rays, leading to improved contrast in the resulting images.

A prominent example of an API derived from a tri-iodinated benzoic acid core is Diatrizoic acid (3,5-diacetamido-2,4,6-triiodobenzoic acid). researchgate.netsigmaaldrich.com Although the substitution pattern differs from this compound, the fundamental synthetic strategies are related. The synthesis of such compounds typically involves the iodination of a benzoic acid derivative, followed by functional group manipulations to introduce amide and other functionalities that improve water solubility and reduce toxicity.

The synthesis of these APIs often starts with a substituted benzoic acid, which is then subjected to an iodination reaction to introduce three iodine atoms onto the benzene ring. Subsequent steps involve the conversion of other functional groups on the ring to the desired amide or other substituents present in the final API. The carboxylic acid group of the triiodobenzoic acid core is often converted to a salt to enhance its solubility in aqueous media for administration.

| API Name | Chemical Structure Features |

|---|---|

| Diatrizoic acid | 3,5-diacetamido-2,4,6-triiodobenzoic acid |

| Iothalamic acid | 5-acetamido-2,4,6-triiodo-N-methylisophthalamic acid |

| Ioxaglic acid | A dimeric structure containing two tri-iodinated benzene rings |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals to minimize environmental impact and enhance sustainability. In the context of this compound synthesis and its application in the production of APIs like iodinated contrast media, several green chemistry approaches are being explored.

A key aspect of green chemistry is the maximization of atom economy and the minimization of by-product formation. The traditional synthesis of tri-iodinated benzoic acid derivatives often involves multi-step processes that can generate significant amounts of waste.

For instance, the iodination of benzoic acid derivatives is a critical step. Traditional iodination methods can sometimes lead to the formation of a mixture of mono-, di-, and tri-iodinated products, as well as other side products, necessitating extensive purification steps that contribute to waste generation. uspto.govacs.org

Modern synthetic methodologies aim to improve the selectivity of the iodination step to predominantly form the desired tri-iodinated product. This can be achieved through the use of more selective iodinating agents and catalysts, as well as optimizing reaction conditions such as solvent, temperature, and reaction time. For example, the use of catalytic systems, such as those based on iridium, for the directed ortho-iodination of benzoic acids represents a more atom-economical approach. acs.org

Furthermore, in the subsequent functionalization steps to produce APIs, the choice of reagents and reaction pathways can significantly impact the amount of by-products. For example, the use of catalytic methods over stoichiometric reagents is a core principle of green chemistry. In the synthesis of diatrizoic acid, for instance, the acetylation of the amino groups is a key step. The use of acetic anhydride (B1165640) as an acetylating agent is common, but this generates acetic acid as a by-product. Green chemistry approaches would seek to either find a catalytic acetylation method or a way to efficiently recycle the acetic acid by-product. researchgate.net

The environmental impact of iodinated contrast media is also a growing concern, as these compounds are excreted from the body and can enter the aquatic environment. news-medical.netresearchgate.netnih.govrsc.orgnih.gov Therefore, developing synthetic routes that minimize the formation of persistent and potentially toxic by-products is of paramount importance for the long-term sustainability of these essential medical agents.

Waste Management Techniques and Environmental Compliance

The synthesis and industrial application of this compound and its derivatives generate complex waste streams that necessitate specialized management to mitigate environmental impact. These waste streams are characterized by the presence of iodinated organic molecules, residual iodine, organic solvents, and various by-products from the chemical reactions. essfeed.comnih.gov Effective waste management is crucial for environmental protection and to ensure compliance with stringent regulatory standards governing hazardous and industrial waste. epa.govservice.gov.uk

Waste Stream Characterization

Wastewater generated during the production of this compound and related compounds, such as iodinated X-ray contrast media (ICM), is a primary concern. mdpi.com These effluents contribute to the burden of absorbable organic halogens (AOX), a key parameter for assessing water quality, which can be underestimated if only specific compounds are monitored. mdpi.com The waste can contain the final product, unreacted starting materials, and iodinated intermediates. Due to their chemical stability and resistance to conventional biological treatment, these compounds can persist in the environment. nih.govnih.gov

Advanced Waste Treatment Methodologies

To address the challenges posed by these recalcitrant compounds, several advanced treatment technologies are employed. The goal is typically to either remove the compounds from the wastewater or to degrade them into less harmful substances. researchgate.net

Adsorption Techniques

Adsorption is a widely researched and effective method for removing iodinated compounds and free iodine from aqueous solutions. nih.gov This process involves the use of porous materials with high surface areas that bind the target pollutants. Activated carbon, in both powdered (PAC) and granular (GAC) forms, is a conventional adsorbent used for this purpose. researchgate.netresearchgate.net Research has also focused on developing novel and modified adsorbents with enhanced selectivity and capacity for iodine species. pjoes.comnih.gov These include modified biochar, metal-organic frameworks (MOFs), and various composite materials. nih.govnih.gov The efficiency of adsorption is influenced by factors such as pH, temperature, and the presence of other competing ions in the wastewater. researchgate.netpjoes.com

Table 1: Adsorption Capacities of Various Materials for Iodine Species

| Adsorbent Material | Target Species | Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| Silver-Impregnated Activated Carbon | Iodide (I⁻) | 126.9 | researchgate.net |

| Activated Carbon Fiber | Iodide (I⁻) | 305 | researchgate.net |

| Non-modified Hydrotalcites | Iodide (I⁻) | 192.5 | researchgate.net |

| Magnetite–imidazole-coated Silica | Iodide (I⁻) | 130 | researchgate.net |

| Cyclodextrin–chitosan Complex | Iodine (I₂) | 1200 | researchgate.net |

| Zirconium-based MOF Composite | Iodine (I₂) | 1420 | nih.gov |

| Zeolite-based MOF (ZIF-8) Composite | Iodine (I₂) | 73.33 | nih.gov |

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a class of treatments designed to mineralize persistent organic pollutants by generating highly reactive hydroxyl radicals (HO•). researchgate.netajast.netmdpi.com These processes are particularly effective for degrading the stable aromatic structure of tri-iodinated benzoic acid derivatives. mdpi.comnih.gov Common AOPs include ozonation (O₃), UV/hydrogen peroxide (H₂O₂), and photo-Fenton reactions. mdpi.com Studies on the degradation of ICMs, which are structurally related to this compound, have demonstrated the high efficacy of these methods. For instance, ozonation, particularly when combined with hydrogen peroxide (peroxone process), can achieve complete removal of certain non-ionic ICMs and significant removal of ionic forms like diatrizoate. mdpi.comresearchgate.net These radical-based oxidation methods lead to the cleavage of the aromatic ring and the release of inorganic iodine. mdpi.com

Table 2: Efficacy of Advanced Oxidation Processes (AOPs) for Removing Iodinated Compounds

| AOP Method | Target Compound(s) | Removal Efficiency (%) | Conditions | Reference |

|---|---|---|---|---|

| Intermediate Ozonation | Non-ionic ICMs (iomeprol, iopromide, etc.) | ~30% | Full-scale water works | researchgate.net |

| Ozonation + GAC Filtration | Non-ionic ICMs | ~70% (overall) | Full-scale water works | researchgate.net |

| Ozone (O₃) | Diatrizoate | <10% | O₃ dose: 16 mg/L, 30 min | mdpi.com |

| Peroxone (O₃/H₂O₂) | Diatrizoate | >80% | H₂O₂/O₃ < 0.25, O₃ dose: 16 mg/L, 30 min | mdpi.com |

| Peroxone (O₃/H₂O₂) | Non-ionic ICMs (iopromide, iopamidol) | 100% | H₂O₂/O₃ < 0.25, O₃ dose: 16 mg/L, 30 min | mdpi.com |

Biodegradation

While microbial degradation is an environmentally friendly and cost-effective approach for many organic pollutants, halogenated aromatic compounds like this compound are generally xenobiotic and show resistance to biodegradation. nih.govnih.gov The presence of multiple large iodine atoms on the benzene ring sterically hinders enzymatic attack and increases the molecule's recalcitrance. nih.gov While some microorganisms can degrade simpler benzoic acids, the degradation pathways for highly halogenated versions are not well-established and occur at very slow rates, making biological treatment alone often insufficient for industrial waste streams containing these compounds. nih.govresearchgate.netnih.gov

Environmental Compliance

Manufacturers and users of this compound must adhere to local, national, and international environmental regulations. In the United States, the Environmental Protection Agency (EPA) regulates the treatment, storage, and disposal of hazardous wastes under the Resource Conservation and Recovery Act (RCRA). epa.gov Specific regulations, such as those under the Toxic Substances Control Act (TSCA), may apply to certain halogenated organic compounds, establishing limits on their release to water. cornell.edu For example, regulations for certain halogenated benzoic acid esters specify a release limit to water where N=15 ppb. cornell.edu

Compliance involves rigorous monitoring of waste streams for parameters like AOX, total organic carbon (TOC), and specific compound concentrations. mdpi.com A crucial aspect of environmental compliance is the principle of waste minimization, which prioritizes reducing waste generation at the source over end-of-pipe treatment. service.gov.uk This includes optimizing reaction yields, recycling solvents, and recovering valuable materials like iodine from waste streams to create a more circular and sustainable process. mdpi.comdntb.gov.ua

Iii. Spectroscopic and Computational Analysis of 3,4,5 Triiodobenzoic Acid

Advanced Spectroscopic Characterization

Spectroscopic analysis is fundamental to elucidating the molecular identity and electronic environment of 3,4,5-Triiodobenzoic acid. Techniques such as vibrational and nuclear magnetic resonance spectroscopy, alongside mass spectrometry, offer a detailed picture of its structural features.

Vibrational spectroscopy provides a fingerprint of the molecule by probing the discrete energy levels of its bond vibrations. Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy are complementary techniques used to observe these vibrational modes. While no complete, formally assigned spectrum for this compound is publicly available, the expected band assignments can be inferred from the known characteristic frequencies of its functional groups and by comparison with structurally similar aromatic carboxylic acids.

Key vibrational modes for this compound include the stretching and bending of the carboxylic acid group (O-H, C=O, C-O), vibrations of the benzene (B151609) ring (C-H stretching, C-C stretching), and vibrations involving the heavy iodine substituents (C-I stretching).

Carboxylic Acid Group Vibrations: The O–H stretch of a carboxylic acid typically appears as a very broad and strong band in the FT-IR spectrum, generally in the 3300-2500 cm⁻¹ region. The carbonyl (C=O) stretching vibration is expected to produce a strong, sharp band in the FT-IR spectrum, typically around 1700 cm⁻¹. For instance, the C=O stretch in 3,4,5-trimethoxybenzoic acid appears at 1684 cm⁻¹.

Aromatic Ring Vibrations: The aromatic C-H stretching vibrations are expected to occur just above 3000 cm⁻¹. The C-C stretching vibrations within the benzene ring typically appear in the 1600-1400 cm⁻¹ region.

Carbon-Iodine Vibrations: The C-I stretching modes are expected at low frequencies, typically below 600 cm⁻¹, due to the high mass of the iodine atom. One study has noted a vibrational frequency for this compound at 157 cm⁻¹.

FT-Raman spectroscopy is particularly useful for observing the symmetric vibrations of the molecule and the vibrations of the non-polar C-C and C-I bonds, which may be weak in the FT-IR spectrum.

Table 1: Predicted Vibrational Band Assignments for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (FT-IR) | Typical Intensity (FT-Raman) | Notes |

|---|---|---|---|---|

| O-H stretch (Carboxylic acid dimer) | 3300 - 2500 | Strong, very broad | Weak | Broadness is due to strong hydrogen bonding. |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium to weak | Strong | Characteristic of aromatic rings. |

| C=O stretch (Carbonyl) | 1720 - 1680 | Very Strong | Medium | Position is sensitive to hydrogen bonding. |

| C-C stretch (Aromatic ring) | 1610 - 1550 | Medium | Strong | Multiple bands are expected in this region. |

| C-O stretch (Carboxylic acid) | 1320 - 1210 | Strong | Weak | Coupled with O-H in-plane bending. |

| C-I stretch | < 600 | Strong | Strong | Heavy atom vibrations occur at low frequencies. |

NMR spectroscopy probes the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C.

¹H NMR: In the ¹H NMR spectrum of 3,4,5-Tri

Crystallographic Investigations and Solid-State Architecture

Supramolecular Frameworks and Crystal Packing

Beyond this primary hydrogen bonding, the presence of three heavy iodine atoms on the benzene ring introduces the potential for halogen bonding. Halogen bonds are directional interactions between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site. In the crystal lattice of this compound, these iodine atoms can interact with nucleophilic sites such as the carbonyl oxygen of a neighboring carboxylic acid group or even the electron-rich π-system of an adjacent aromatic ring. These I···O or I···π interactions, while weaker than hydrogen bonds, play a crucial supporting role in organizing the primary dimeric motifs into extended one-dimensional (1-D) or two-dimensional (2-D) architectures nih.gov. The interplay between the strong O-H···O hydrogen bonds and the weaker, yet significant, halogen bonds results in a highly organized and stable crystalline structure.

Co-crystallization Studies and Isostructurality

Co-crystallization has emerged as a significant strategy in crystal engineering to modify the physicochemical properties of solid compounds without altering their molecular structure. A co-crystal is a multicomponent crystalline solid composed of two or more neutral molecules held together in a stoichiometric ratio by non-covalent interactions. For a molecule like this compound, its strong hydrogen-bonding capability via the carboxylic acid group and the potential for halogen bonding from its three iodine substituents make it an excellent candidate for co-crystallization studies.

Screening for co-crystals typically involves combining the target molecule with a selection of "co-formers"—molecules chosen for their complementary functional groups. Common co-formers for carboxylic acids include pyridines, amides, and other molecules with hydrogen bond acceptor sites. Methodologies for screening include liquid-assisted grinding (LAG), solvent evaporation, and slurry experiments nih.govrsc.org. The goal is to form new crystalline phases where the this compound and the co-former assemble into novel supramolecular structures, such as the well-established carboxylic acid···pyridine synthon nih.gov.

Quantum Chemical Calculations and Molecular Modeling

Density Functional Theory (DFT) Optimized Molecular Geometries

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for determining the most stable three-dimensional structure of a molecule. By using methods such as B3LYP in conjunction with a basis set like 6-311G(d,p), the molecular geometry can be optimized to find its lowest energy conformation nih.govresearchgate.netresearchgate.net. This process provides precise theoretical values for bond lengths, bond angles, and dihedral angles.

For this compound, DFT calculations would confirm the planarity of the benzene ring and provide data on the orientation of the carboxylic acid group relative to the ring. The heavy iodine atoms can induce minor distortions in the benzene ring from perfect hexagonal symmetry due to steric hindrance and electronic effects. The calculated parameters offer a theoretical benchmark that can be compared with experimental data from X-ray crystallography.

Below is an illustrative table of selected geometric parameters for this compound, as would be expected from a DFT/B3LYP/6-311G(d,p) calculation.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| Bond Length | C-I | ~2.10 Å |

| Bond Length | C-C (carboxyl) | ~1.50 Å |

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O | ~1.36 Å |

| Bond Angle | C-C-C (aromatic) | ~120° |

| Bond Angle | C-C-I | ~120° |

| Bond Angle | O=C-O | ~123° |

Electronic Structure and Band Gap Calculations

The electronic properties of a molecule are fundamentally linked to its reactivity, stability, and spectroscopic behavior. DFT calculations are used to determine the energies of the molecular orbitals, most importantly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals is known as the HOMO-LUMO gap (ΔE) schrodinger.comresearchgate.netwuxiapptec.com.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the iodine atoms, while the LUMO is likely centered on the electron-withdrawing carboxylic acid group and the antibonding orbitals of the C-I bonds. The presence of the heavy iodine atoms, with their diffuse p-orbitals, can influence the orbital energies and potentially lower the HOMO-LUMO gap compared to non-iodinated benzoic acid.

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| ΔE (HOMO-LUMO Gap) | Energy difference (ELUMO - EHOMO) | ~4.0 to 5.0 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack uni-muenchen.de. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential researchgate.netwolfram.comresearchgate.net.

Typically, regions of negative electrostatic potential, shown in red, are associated with high electron density and are susceptible to electrophilic attack. For this compound, these red regions would be concentrated around the highly electronegative oxygen atoms of the carboxylic acid group. Regions of positive electrostatic potential, shown in blue, indicate electron-deficient areas and are the sites for nucleophilic attack. Such regions would be found around the acidic hydrogen atom of the carboxyl group. The iodine atoms may exhibit a dual nature; while the region lateral to the C-I bond is typically negative, the outermost region along the C-I bond axis (the σ-hole) can be positive, which is the basis for halogen bonding walisongo.ac.id. The MEP surface provides a clear, qualitative picture of the molecule's reactive sites.

Quantitative Structure-Toxicity Relationships (QSTR) and Molecular Connectivity Index (MCI)

Quantitative Structure-Toxicity Relationship (QSTR) models are statistical tools that aim to predict the toxicity of chemicals based on their molecular structure nih.govnih.gov. These models are crucial for assessing the potential risks of new or untested compounds without extensive animal testing. QSTR studies correlate molecular descriptors—numerical values that encode structural or physicochemical properties—with observed toxicity.

One powerful set of descriptors is the Molecular Connectivity Indices (MCI), which are derived from the molecule's topology. A study on the acute toxicity (LD₅₀ in mice) of 57 benzoic acid compounds developed a successful QSTR model using zero-order (⁰Jᴬ) and first-order (¹Jᴬ) connectivity indices mdpi.com. The model demonstrated that these indices, which reflect the degree of branching and the number of atoms, are significant factors in determining the toxicity of benzoic acids mdpi.com.

The established model is: Log(LD₅₀) = 1.2399 × ⁰Jᴬ + 2.6911 × ¹Jᴬ – 0.4445 × Jᴮ (where Jᴮ = ⁰Jᴬ × ¹Jᴬ)

This model, with a high correlation coefficient (R² = 0.9860), shows a strong predictive ability for the toxicity of benzoic acid derivatives mdpi.com. By calculating the MCI values for this compound based on its specific structure, this QSTR model could be used to estimate its potential toxicity.

Iv. Biological and Agricultural Research Applications of 3,4,5 Triiodobenzoic Acid

Plant Physiology and Auxin Transport Inhibition

The primary application of TIBA in plant science is rooted in its ability to interfere with the physiological processes governed by auxin, the principal hormone regulating plant growth and development. Its effects are most pronounced in phenomena that are highly dependent on precise auxin gradients.

3,4,5-Triiodobenzoic acid is classified as a classic auxin transport inhibitor (ATI). Its mechanism of action involves the disruption of the cellular machinery responsible for the directional, cell-to-cell movement of auxin, a process known as polar auxin transport (PAT). While the precise molecular targets have been a subject of extensive research, it is understood that TIBA does not act on a single receptor but rather influences multiple components of the auxin transport system.

One of the primary ways TIBA is thought to inhibit auxin transport is by interfering with the trafficking of auxin efflux carriers, particularly the PIN-FORMED (PIN) proteins. These proteins are asymmetrically localized on the plasma membrane of cells and are crucial for directing the flow of auxin out of the cell. Research has shown that TIBA can disrupt the dynamic cycling of PIN proteins between the plasma membrane and endosomal compartments, leading to their mislocalization and a subsequent reduction in polar auxin transport.

Furthermore, TIBA has been shown to interact with and stabilize the actin cytoskeleton. The actin cytoskeleton plays a vital role in vesicle trafficking, which is essential for the delivery and maintenance of PIN proteins at the plasma membrane. By promoting the bundling of actin filaments, TIBA impairs the motility of vesicles carrying PIN proteins, thereby disrupting their proper localization and function. This interference with actin dynamics provides a mechanism by which TIBA disrupts the subcellular trafficking of vesicles, including those containing auxin efflux carriers.

It is also suggested that TIBA and the plant hormone indole-3-acetic acid (IAA) may bind to separate but functionally related sites on the auxin efflux transporter. The transport of either substance is inhibited when both are bound simultaneously.

The development of a plant's root system is intricately regulated by polar auxin transport, making it a key area of study for the effects of TIBA. By inhibiting the downward flow of auxin from the shoot to the root, TIBA can induce significant alterations in root architecture.

Application of TIBA has been observed to inhibit primary root elongation. This is attributed to the disruption of the auxin gradient in the root apical meristem, which is essential for maintaining the balance between cell division and differentiation. Furthermore, TIBA has a pronounced effect on lateral root formation. While auxin generally promotes the initiation of lateral roots, the inhibition of its transport by TIBA can lead to a decrease in lateral root density. In studies on Norway spruce seedlings, the presence of TIBA in the culture medium significantly depressed lateral root formation.

Anatomical studies have revealed that TIBA can induce changes in the internal structure of roots. In lentil plants, treatment with TIBA led to an increase in root diameter, which was associated with a wider cortex, a decrease in the diameter of xylem vessels, and the formation of more secondary xylem vessels. Similarly, in chickpea, TIBA treatment resulted in an increased root diameter.

The following table summarizes the observed anatomical changes in lentil roots upon treatment with 10 ppm TIBA:

| Anatomical Parameter | Control | 10 ppm TIBA |

| Root Diameter | Non-significant increase | |

| Cortex Width | Increased | |

| Vessel Diameter | Decreased | |

| Secondary Xylem Vessels | Enhanced formation |

The inhibitory effect of TIBA on polar auxin transport is also reflected at the level of gene expression, particularly of genes encoding auxin transporters. The PIN, AUX/LAX, and ABCB/PGP families of proteins are the three major classes of auxin transporters that mediate the influx and efflux of auxin across cell membranes.

Research has shown that the application of TIBA can lead to altered expression levels of these transporter genes as the plant attempts to compensate for the disruption in auxin flow. For instance, in Sorghum bicolor, the expression profiles of SbPIN, SbLAX, and SbPGP gene families were analyzed after treatment with TIBA. The study found that most of these auxin transporter genes showed similar trends in expression in response to polar auxin transport inhibitors. This suggests a complex feedback mechanism where the inhibition of transport triggers changes in the transcription of the transporter genes themselves.

While specific quantitative data on the effect of this compound on the expression of these gene families is often context-dependent (species, tissue, concentration), the general trend is a modulation of their expression as a direct or indirect consequence of the altered auxin homeostasis within the plant.

Somatic embryogenesis, the process by which somatic cells develop into embryos, is heavily dependent on precise auxin gradients. The application of TIBA has been instrumental in demonstrating the critical role of polar auxin transport in this developmental process.

In several plant species, the addition of TIBA to the culture medium has been shown to suppress or inhibit somatic embryo formation. For example, in ginseng, TIBA markedly decreased the frequency of somatic embryo formation from cotyledon explants, with complete inhibition at higher concentrations. Similarly, in Siberian ginseng, TIBA suppressed embryo formation from embryogenic cells. This inhibition is attributed to the disruption of the establishment of an auxin gradient, which is essential for the initiation and proper development of the embryonic axis.

Furthermore, TIBA can affect the morphology of somatic embryos that do manage to form. In ginseng, embryos that developed in the presence of TIBA exhibited abnormal cotyledon development, often appearing jar-shaped. When globular-stage embryos were transferred to a medium containing TIBA, the development of axial and bilateral polarity was suppressed. This indicates that continuous polar auxin transport is necessary not only for the initiation but also for the subsequent patterning and development of somatic embryos.

TIBA also impacts postembryonic development. In abnormal embryos induced by TIBA, the further development of shoot and root apical meristems and vascular differentiation was suppressed, leading to the formation of plantlets lacking shoots and roots.

The transition from vegetative to reproductive growth and the subsequent development of flowers and fruits are also regulated by auxin. The application of TIBA has been explored as a means to manipulate these processes in several agriculturally important plant species.

Cannabis sativa: In Cannabis sativa, TIBA treatment has been shown to increase the total production of both male and female flowers. This effect is thought to be a result of the alleviation of apical dominance, leading to the growth of more lateral buds which then develop into inflorescences. However, TIBA does not appear to influence sex expression in this dioecious species. While it promotes the number of flowers, TIBA can also induce significant developmental abnormalities, such as the formation of funnel-shaped and cylindrical floral structures.

Soybeans: In soybeans (Glycine max), TIBA has been investigated for its potential to increase seed yield. Foliar application of TIBA at the early flowering stage can lead to thicker stems, which helps in preventing lodging. It also promotes flowering and pod formation, ultimately contributing to an increase in yield and an improvement in quality. The application of TIBA has been reported to increase the number of pods per plant, the number of seeds per plant, and the 100-seed weight.

The following table presents data on the effect of different concentrations of TIBA on the yield and yield components of chickpea, a legume crop with responses that can be indicative for soybeans:

| Treatment | Number of Pods per Plant | Number of Seeds per Plant | 100-Seed Weight (g) | Yield per Plant (g) |

| Control | 48.85 | 60.37 | 21.87 | 8.57 |

| 30 ppm TIBA | 72.25 | 112.13 | 23.84 | 15.92 |

| % Increase over Control | 47.92% | 85.72% | 8.99% | 85.76% |

Cotton: In cotton (Gossypium hirsutum), the application of plant growth regulators is a common practice to manage the balance between vegetative and reproductive growth. While specific data on the direct impact of this compound on cotton flower development and yield is less documented in recent literature, the principles of its action on apical dominance and resource allocation are relevant. By inhibiting polar auxin transport, TIBA could potentially reduce excessive vegetative growth and promote the development of fruiting branches and boll retention, which are key factors in determining cotton yield. Research on other growth regulators in cotton has shown that managing plant architecture can lead to increased square and boll retention.

Plants respond to environmental challenges, or abiotic stresses, through complex signaling networks that involve various phytohormones. The interaction between auxin and other hormones is crucial for orchestrating these responses, and TIBA has been used as a tool to dissect these interactions.

Phytohormone Interactions: The balance between auxin and other phytohormones, such as abscisic acid (ABA), is critical for regulating plant development and stress responses. ABA is often referred to as a "stress hormone" and is involved in processes like seed dormancy and stomatal closure. Studies have shown that auxin and ABA can have antagonistic or synergistic interactions depending on the developmental context. For example, in root development, ABA can modulate polar auxin transport. By using TIBA to block auxin transport, researchers can investigate the specific roles of auxin in ABA-mediated stress responses. For instance, the inhibitory effects of ABA on lateral root formation can be studied in the context of disrupted auxin flow.

Abiotic Stress Interactions: Abiotic stresses like drought and salinity significantly impact plant growth and productivity. Auxin plays a role in mediating plant responses to these stresses, often through the regulation of root system architecture to optimize water and nutrient uptake. The application of TIBA can help to elucidate the importance of polar auxin transport in these adaptive responses. For instance, under drought conditions, plants may alter their root growth to explore deeper soil layers. By inhibiting auxin transport with TIBA, researchers can assess the extent to which this response is dependent on the directional flow of auxin. While direct quantitative data on the interaction of this compound with specific abiotic stresses is limited, the known effects of TIBA on root development suggest a significant impact on a plant's ability to cope with such environmental challenges. For example, in wheat seedlings under salt stress, there is an increase in antioxidant enzyme activities. The interplay between auxin transport, which can be blocked by TIBA, and the hormonal signaling that triggers these antioxidant responses is an area of active research.

Medical and Pharmaceutical Research Investigations

This compound and its isomers serve as foundational structures in various medical and pharmaceutical research areas. Their utility stems primarily from the presence of three iodine atoms on a stable benzoic acid core, a feature that is exploited in diagnostic imaging, drug design, and metabolic studies.

While direct applications in human hormone therapy are not its primary use, this compound is a significant compound in hormone-related research, particularly in the plant sciences. It is widely recognized as an inhibitor of polar auxin transport. nih.gov Auxins are a class of plant hormones that play a critical role in virtually every aspect of plant growth and development, from root formation to flowering.

By blocking the transport of the primary auxin, indole-3-acetic acid, this compound allows researchers to study the effects of auxin flow disruption. nih.gov This inhibition helps in understanding fundamental botanical processes. For instance, studies have shown that its application can suppress somatic embryogenesis and the subsequent development of shoots and roots in tissue cultures of various plants. ijpbp.com Research using this compound has provided insights into:

Root and lateral root formation.

Gravitropic responses (the growth of a plant in response to gravity). researchgate.net

Vascular patterning in leaves.

The regulation of flowering and fruit development. vu.edu.au

In animal studies, this compound has been observed to affect verapamil (B1683045) binding to calcium channels and can induce relaxation in smooth muscle tissue, indicating interactions with systems that are often modulated by hormones. msdmanuals.com

The structural similarity of iodinated benzoic acids to endogenous thyroid hormones, L-tetraiodothyronine (T4) and L-triiodothyronine (T3), makes them valuable tools in thyroid research. nih.govnih.gov Thyroid hormones are critical for regulating metabolism, growth, and development. nih.gov Their synthesis and activation are controlled by a group of enzymes called deiodinases, which selectively remove iodine atoms from T4 to produce the more active T3. nih.govbiosynth.com

Research in this area investigates how compounds like this compound and its derivatives might interact with:

Thyroid Hormone Receptors: Studying how these synthetic compounds bind to thyroid hormone receptors helps in understanding the structural requirements for receptor activation and can inform the design of novel drugs.

Deiodinase Enzymes: These compounds can be used to probe the active sites of deiodinases, potentially acting as inhibitors. nih.gov Research into the inhibition of these enzymes is crucial for understanding conditions of thyroid hormone imbalance.

Transport Proteins: The primary transport protein for thyroid hormones in the bloodstream is thyroxine-binding globulin (TBG). nih.gov Studies with iodinated benzoic acid derivatives help to elucidate the binding mechanisms of these transport proteins. nih.gov

Analogs such as 3,5,3'-triiodothyroacetic acid (TRIAC) are actively studied for their therapeutic potential in treating syndromes related to thyroid hormone resistance. ijpbp.comfrontiersin.org

One of the most significant areas of investigation for this compound and its derivatives is their use as radiopaque contrast agents for X-ray-based medical imaging, including computed tomography (CT). researchgate.netresearchgate.net The effectiveness of an iodinated contrast agent is dependent on its high concentration of iodine, which is dense to X-rays and thus enhances the visibility of tissues and organs. mdpi.com

The core structure of triiodobenzoic acid is the foundation for a multitude of commercial X-ray contrast media. scirp.org These agents are typically derivatives where the carboxylic acid group and other positions on the benzene (B151609) ring are modified to improve solubility and reduce toxicity.

Table 1: Examples of Clinically Used X-ray Contrast Agents Derived from a Tri-iodinated Benzoic Acid Core

| Contrast Agent | Chemical Class | Primary Application Area |

|---|---|---|

| Diatrizoate mdpi.com | Ionic Monomer | Urography, Angiography, CT Enhancement |

| Iothalamic acid mdpi.com | Ionic Monomer | Angiography, Urography, Arthrography, CT Scans |

| Iohexol mdpi.com | Non-ionic Monomer | Myelography, Angiography, Urography |

| Iopamidol mdpi.com | Non-ionic Monomer | Cardiovascular Angiography, CT Enhancement |

These derivatives are designed to be chemically inert and rapidly excreted from the body. mdpi.com Research continues to focus on developing new derivatives with improved properties, such as lower osmolality and viscosity, to enhance patient tolerance.

Beyond contrast media, the this compound scaffold is a crucial intermediate in the synthesis of other iodine-containing drugs and radiopharmaceuticals. nih.gov The iodine atoms on the benzene ring can be substituted with radioactive isotopes of iodine (e.g., Iodine-123, Iodine-124, Iodine-131) to create agents for nuclear medicine imaging and therapy.

The development of such radiopharmaceuticals allows for:

Diagnostic Imaging: Techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) use radiolabeled molecules to visualize metabolic processes and receptor distribution in the body.

Targeted Radionuclide Therapy: By attaching a therapeutic radioisotope to a molecule that targets cancer cells, it is possible to deliver a cytotoxic dose of radiation directly to a tumor, minimizing damage to surrounding healthy tissue.

The stability of the tri-iodinated benzene ring makes it an excellent platform for building these complex molecules. scirp.org

Benzoic acid and its derivatives are well-known for their antimicrobial properties and are often used as preservatives. Research has shown that various substituted benzoic acids exhibit activity against a range of bacteria and fungi. The mechanism of action is often attributed to the disruption of the cell membrane and interference with cellular homeostasis.

Studies on specific iodinated and hydroxylated benzoic acid derivatives have demonstrated varied levels of antimicrobial efficacy. For example, research on 3,4,5-trihydroxybenzoic acid (gallic acid) and its derivatives has shown antifungal activity against medically important fungi like Candida and dermatophytes. mdpi.com

Table 2: Investigated Antimicrobial Activity of Benzoic Acid Derivatives

| Compound/Derivative Class | Target Microorganisms | Observed Effect |

|---|---|---|

| Hydroxybenzoic acids researchgate.net | Escherichia coli, Staphylococcus aureus | Moderate antibacterial activity. |

| 3,4,5-Trihydroxybenzoic acid mdpi.com | Candida albicans, Trichophyton sp. | Fungistatic and fungicidal activity. |

| Chlorogenic acid scirp.org | Yersinia enterocolitina | Antibacterial and antibiofilm activity. |

While extensive research on the specific antimicrobial profile of this compound is not as prevalent as for its hydroxylated counterparts, the introduction of halogen atoms like iodine is a known strategy in medicinal chemistry to enhance the antimicrobial potency of organic compounds. nih.gov

Eco-toxicological Studies and Environmental Behavior of Derivatives

The widespread use of derivatives of this compound, particularly as iodinated contrast media (ICM), has led to their emergence as environmental micropollutants. frontiersin.org Due to their chemical stability and high water solubility, these compounds are not entirely removed by conventional wastewater treatment processes.

Key findings from eco-toxicological studies include:

Presence in Aquatic Environments: ICMs have been detected in hospital effluents, sewage treatment plant outputs, surface waters, and even in some sources of drinking water.

Persistence: These compounds are designed to be inert in the human body, a property that translates to high persistence in the environment.

Formation of Disinfection By-products: While the ICMs themselves have low toxicity, there is concern that they can react with disinfectants used in water treatment (like chlorine) to form potentially more toxic iodinated disinfection by-products. researchgate.net

Biodegradation Research: Some studies have investigated the potential for microbial degradation of these compounds. For example, the white rot fungus Trametes versicolor has been shown to be capable of transforming the ICM diatrizoate through a process of reductive deiodination, though mineralization is incomplete.

These findings highlight the need for strategies to mitigate the environmental impact of ICMs, including optimizing their use in clinical settings and exploring advanced water treatment technologies for their removal. frontiersin.org

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,5,3'-triiodothyroacetic acid (TRIAC) |

| Acetaldehyde |

| Acetrizoic acid |

| Adipamide |

| Aminotrizoate |

| Auxin |

| Benzoic acid |

| Calcitonin |

| Diatrizoate |

| Diiodotyrosine |

| Glutamic acid |

| Indole-3-acetic acid |

| Iodide |

| Iodine-123 |

| Iodine-124 |

| Iodine-131 |

| Iodipamide |

| Iohexol |

| Iopamidol |

| Iothalamic acid |

| Ioxaglic acid |

| L-tetraiodothyronine (T4) |

| L-triiodothyronine (T3) |

| Methimazole |

| Monoiodotyrosine |

| Pimelic acid |

| Propylthiouracil |

| Sebacic acid |

| Suberic acid |

| Succinic acid |

| Thyroglobulin |

| Thyroxine-binding globulin (TBG) |

| Tyrosine |

Iodine Metabolism in Living Organisms

Research into the metabolism of iodinated benzoic acids provides insights into how organisms process these compounds. While direct metabolic studies on this compound are limited, research on its isomer, 2,3,5-triiodobenzoic acid (TIBA), in rats offers significant clues. When rats were administered TIBA with a carbon-14 labeled carboxyl group or iodine-125, the majority of the radioactivity was excreted in the urine (72-75%), with the remainder in the feces (24-28%) over a four-day period. This suggests that the compound is absorbed and then eliminated from the body. Peak concentrations of carbon-14 were found in various organs, including the brain, thyroid, liver, and kidneys, at 4 or 8 hours after administration, followed by a rapid decline. Interestingly, iodine-125 levels were notably higher than carbon-14 levels in the brain and thyroid, with thyroidal iodine-125 concentrations increasing over time, indicating potential de-iodination of the parent compound and subsequent uptake of iodine by the thyroid gland nih.gov.

In the realm of agricultural science, studies on lettuce plants have explored the metabolism of various iodine compounds. Research has shown that when plants are treated with organic iodine compounds like 5-iodosalicylic acid and 3,5-diiodosalicylic acid, these molecules are transported from the roots to the leaves. Evidence suggests that these compounds undergo metabolic processes, or catabolism, which results in the formation of inorganic iodide (I⁻) and iodate (IO₃⁻). This is supported by the increased accumulation of salicylic acid in both the roots and leaves of the treated plants, indicating the breakdown of the iodinated organic molecules nih.gov.

Environmental Fate and Mobility in Soil

Generally, the degradation of herbicides in soil is driven by a combination of chemical and biological processes, such as hydrolysis, photolysis, and microbial degradation mdpi.com. The persistence of a herbicide is often measured by its half-life, which can vary significantly depending on these factors. For instance, studies on sulfonylurea herbicides have shown that their degradation can be influenced by soil temperature and moisture levels, with increased temperatures accelerating breakdown capes.gov.br. The mobility of a compound in soil is also affected by its adsorption to soil particles. Compounds with higher adsorption tend to be less mobile and less likely to leach into groundwater capes.gov.br.

Placental Transfer and Metabolite Identification in Biological Systems

The ability of a compound to cross the placental barrier is a key determinant of its potential effects on fetal development. Research on the placental transfer of the isomer 2,3,5-triiodobenzoic acid (TIBA) in rats has demonstrated that the compound and/or its metabolites can indeed cross the placenta. In a study using ¹⁴C-labeled TIBA, it was found that the concentration of the radioactive label in maternal blood was significantly higher than in the fetal blood of both control and cold-stressed rats. This indicates that while transfer occurs, the placenta may limit the extent of fetal exposure nih.gov.

The study also identified several metabolites in both maternal and fetal plasma, indicating that the parent compound is metabolized and that these metabolites can also cross the placenta. The identified metabolites of 2,3,5-triiodobenzoic acid were 2,5-diiodobenzoic acid and 3,5-diiodobenzoic acid. The presence of these de-iodinated metabolites suggests that the iodine atoms can be cleaved from the benzoic acid ring as part of the metabolic process nih.gov.

It is important to note that these findings are for the isomer 2,3,5-triiodobenzoic acid, and while they provide a valuable model, the specific transfer and metabolic profile of this compound could differ. The transfer of substances across the placenta is a complex process that can involve passive diffusion, facilitated diffusion, and active transport mechanisms au.dk. The physicochemical properties of the specific molecule, such as its size, charge, and lipid solubility, play a crucial role in determining its ability to cross this biological barrier.

Bioavailability and Pharmacokinetics of this compound and its Salts

The bioavailability of a compound refers to the proportion of an administered dose that reaches the systemic circulation in an unchanged form, while pharmacokinetics describes the time course of its absorption, distribution, metabolism, and excretion (ADME). There is limited specific information in the scientific literature regarding the bioavailability and pharmacokinetics of this compound and its salts.

However, some inferences can be drawn from its chemical structure and from studies on related compounds. As a carboxylic acid, its absorption might be influenced by the pH of the gastrointestinal tract. The presence of three iodine atoms makes the molecule relatively large and lipophilic, which could affect its distribution in the body and its ability to cross cell membranes.

One study investigated the effect of this compound on the binding of the calcium channel blocker verapamil to plant and animal membrane fractions. The results showed that this compound stimulated the binding of verapamil, suggesting an interaction with calcium channels or related membrane components. The study also found that it could induce relaxation in isolated rabbit arteries, but it did not provide data on the pharmacokinetics of this compound itself nih.gov.

As mentioned in the metabolism section, studies on the isomer 2,3,5-triiodobenzoic acid in rats showed that after oral administration, the compound is absorbed, distributed to various tissues, and then excreted primarily in the urine nih.gov. This suggests that triiodobenzoic acids can be bioavailable after oral ingestion. The peak levels in various tissues were observed between 4 and 8 hours post-administration, giving a preliminary indication of the timescale of its absorption and distribution nih.gov. Further research is required to determine the specific pharmacokinetic parameters for this compound.

V. Advanced Analytical Methodologies for 3,4,5 Triiodobenzoic Acid

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of complex mixtures. For 3,4,5-Triiodobenzoic acid, several high-level chromatographic techniques are employed to achieve optimal separation from matrix interferences and related compounds.

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful and widely used technique for the determination of iodobenzoic acids. nih.gov This method offers exceptional sensitivity and selectivity, allowing for the detection of trace amounts of the target analyte in complex biological and environmental samples. nih.gov

The separation is typically achieved using a reverse-phase HPLC column, where the polarity of the mobile phase is manipulated to control the retention and elution of the compound. The use of tandem mass spectrometry (MS/MS) for detection provides definitive structural confirmation and quantification. In MS/MS, a specific parent ion corresponding to this compound is selected, fragmented, and a resulting characteristic fragment ion is monitored. This process, known as Selected Reaction Monitoring (SRM), significantly reduces background noise and enhances detection limits. researchgate.net For instance, HPLC-MS/MS has been successfully applied to study the metabolic fate of various iodobenzoic acids in biological systems. nih.govresearcher.life

Table 1: Illustrative HPLC-MS/MS Parameters for Benzoic Acid Derivatives

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., Zorbax SB-Aq) | Separates compounds based on hydrophobicity. ekb.eg |

| Mobile Phase | Gradient mixture of Acetonitrile (B52724) and Water with Formic Acid | Controls the elution of the analyte from the column. researchgate.netekb.eg |

| Ionization Source | Electrospray Ionization (ESI), negative mode | Generates charged ions from the analyte molecules. nih.gov |

| Detection Mode | Selected Reaction Monitoring (SRM) | Provides high selectivity and sensitivity by monitoring a specific parent-to-fragment ion transition. researchgate.net |

| Temperature | Column Oven: 40°C | Ensures reproducible retention times. ekb.eg |

Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and semi-volatile compounds. When paired with an Electron Capture Detector (ECD), it becomes an extremely sensitive method for analyzing electronegative compounds, such as those containing halogens. measurlabs.comgcms.cz Given that this compound contains three iodine atoms, GC-ECD is an ideal technique for its trace residue analysis in environmental samples like water and soil. gcms.czscioninstruments.com

The ECD is highly selective for compounds that can "capture" electrons. chromatographyonline.com A radioactive source (typically Nickel-63) within the detector emits beta particles, creating a stable current in the carrier gas. scioninstruments.comsrigc.com When an electronegative analyte like this compound passes through the detector, it captures some of the electrons, causing a measurable drop in the current that is proportional to its concentration. measurlabs.com This high selectivity results in minimal interference from non-halogenated matrix components, leading to very low detection limits, often in the parts-per-trillion (ppt) range. chromatographyonline.comsrigc.com For GC analysis, a derivatization step, such as silylation, may be required to convert the non-volatile benzoic acid into a more volatile ester suitable for the technique. ncids.com

Table 2: Key Features of GC-ECD for Halogenated Compound Analysis

| Feature | Description | Relevance to this compound |

|---|---|---|

| High Sensitivity | Detects vanishingly small concentrations of electronegative species. measurlabs.com | Ideal for trace residue analysis in environmental monitoring. |

| High Selectivity | Responds strongly to halogenated compounds while ignoring hydrocarbons. chromatographyonline.com | Reduces matrix interference, leading to cleaner chromatograms and more accurate quantification. |

| Principle of Detection | Analyte captures electrons from a steady current, causing a signal-generating drop. scioninstruments.com | The three iodine atoms make the molecule highly responsive to this detection mechanism. |

| Sample Requirement | Requires analytes to be thermally stable and volatile. | Derivatization is likely necessary to increase volatility for GC analysis. ncids.com |